4-(4-Pyridinyl)-3-buten-2-one
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(E)-4-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-7H,1H3/b3-2+ |
Clé InChI |
JCTPLVWHJQUYBY-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=NC=C1 |
SMILES canonique |
CC(=O)C=CC1=CC=NC=C1 |
Origine du produit |
United States |
4-(4-Pyridinyl)-3-buten-2-one chemical structure and physical properties
An In-Depth Technical Guide to 4-(4-Pyridinyl)-3-buten-2-one: Synthesis, Properties, and Applications
Introduction
4-(4-Pyridinyl)-3-buten-2-one is a heterocyclic compound belonging to the chalcone family. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are notable precursors in the synthesis of many biologically significant heterocyclic compounds.[1][2] The incorporation of a pyridine nucleus into the chalcone scaffold endows the molecule with unique physicochemical properties, such as increased water solubility and the ability to act as a hydrogen bond acceptor, making it a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive technical overview of 4-(4-Pyridinyl)-3-buten-2-one, detailing its chemical structure, physical properties, a validated synthesis protocol, analytical characterization methods, and its applications in research and drug development for an audience of scientists and professionals in the field.
Chemical Identity and Structure
The structure of 4-(4-Pyridinyl)-3-buten-2-one consists of a pyridine ring linked via a carbon-carbon double bond to a butenone moiety. The α,β-unsaturated ketone functional group is a key feature, responsible for its characteristic reactivity and biological activity.[1]
Caption: 2D Chemical Structure of 4-(4-Pyridinyl)-3-buten-2-one.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(pyridin-4-yl)but-3-en-2-one |
| CAS Number | 94445-75-7 |
| Molecular Formula | C₉H₉NO[5] |
| Molecular Weight | 147.18 g/mol |
| SMILES | CC(=O)C=Cc1ccncc1 |
| InChI Key | FUSUHKVFWTUUBE-UHFFFAOYSA-N (for but-3-en-2-one) |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source / Analogue |
|---|---|---|
| Physical State | Solid | General for chalcones[6] |
| Melting Point | 39-42 °C | For trans-4-Phenyl-3-buten-2-one[6] |
| Boiling Point | 260-262 °C | For trans-4-Phenyl-3-buten-2-one[6] |
| Solubility | Very slightly soluble in water; Soluble in alcohol, benzene, chloroform.[7] | For trans-4-Phenyl-3-buten-2-one[7] |
| pKa | (Predicted) ~4-5 | Typical for pyridine moiety |
| logP | 2.1056 (Predicted) | For 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride[8] |
| Vapor Pressure | 0.01 mmHg (25 °C) | For trans-4-Phenyl-3-buten-2-one[7] |
Synthesis and Purification
The most common and efficient method for synthesizing chalcones, including 4-(4-Pyridinyl)-3-buten-2-one, is the Claisen-Schmidt condensation.[9] This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde (4-pyridinecarboxaldehyde) and a ketone (acetone), followed by dehydration to yield the α,β-unsaturated ketone.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-(4-Pyridinyl)-3-buten-2-one.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a representative procedure synthesized from general methods for preparing pyridyl chalcones.[1][10]
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (0.01 mol) and acetone (0.01 mol, a slight excess can be used) in methanol (20 mL).
-
Catalyst Addition : While stirring the solution at room temperature, add a solution of sodium hydroxide (NaOH, 0.02 mol) in water or pellets of potassium hydroxide (KOH) portion-wise.[1][10] The use of a base is crucial as it deprotonates the α-carbon of acetone to generate a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde.
-
Reaction : Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[1][10]
-
Product Isolation : Once the reaction is complete, pour the mixture into a beaker containing crushed ice or cold water (approx. 40-50 mL).[1][10] This step causes the organic product, which is less soluble in cold water, to precipitate out.
-
Neutralization & Filtration : Acidify the aqueous mixture slowly with dilute hydrochloric acid (HCl) to neutralize any remaining base and ensure complete precipitation of the product.
-
Washing : Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and residual base. Further washing with a non-polar solvent like n-hexane can remove non-polar impurities.[10]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-Pyridinyl)-3-buten-2-one.[1]
Analytical Characterization
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods.[2] Each technique provides specific information about the molecule's functional groups and connectivity.
Analytical Workflow
Caption: Standard analytical workflow for structural elucidation.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include a strong peak around 1650-1675 cm⁻¹ for the conjugated C=O (ketone) stretch and bands in the 1500-1600 cm⁻¹ region corresponding to C=C (alkene) and aromatic C=C/C=N vibrations of the pyridine ring.[2]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum provides detailed information about the hydrogen environment. Key signals would include a singlet for the methyl (CH₃) protons around δ 2.2-2.4 ppm, two doublets for the vinyl protons (-CH=CH-) between δ 6.5-8.0 ppm with a large coupling constant (J > 12 Hz) indicating a trans configuration, and signals in the aromatic region (δ 7.0-8.7 ppm) for the protons on the pyridine ring.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The carbon NMR spectrum confirms the carbon skeleton. A signal for the carbonyl carbon (C=O) is expected far downfield (δ > 190 ppm), with other signals corresponding to the vinyl carbons and the carbons of the pyridine ring appearing between δ 120-155 ppm. The methyl carbon will appear upfield.
-
Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 147).[2]
Applications in Research and Drug Development
The 4-(4-Pyridinyl)-3-buten-2-one scaffold is of significant interest to medicinal chemists due to the combined properties of the chalcone and pyridine moieties.
-
Privileged Scaffold : Pyridine-containing compounds exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3] The pyridine ring can engage in hydrogen bonding and improve the pharmacokinetic profile of a drug candidate.
-
Biological Activity : Chalcones are known for a diverse array of biological activities, such as antitubercular, antioxidant, and anticancer properties.[1][9][10] The reactivity of the α,β-unsaturated ketone system, which can act as a Michael acceptor, is often implicated in their mechanism of action, allowing for covalent interaction with biological nucleophiles like cysteine residues in enzymes.
-
Synthetic Intermediate : Pyridyl chalcones are valuable precursors for the synthesis of more complex heterocyclic systems like pyrazolines, benzothiazepines, and flavones, which also possess significant biological activities.[1][2] This makes 4-(4-Pyridinyl)-3-buten-2-one a versatile building block for creating libraries of novel compounds for drug screening. For instance, it can be a key component in the development of inhibitors for metalloenzymes or kinase hinge-binding motifs.[4][11]
Conclusion
4-(4-Pyridinyl)-3-buten-2-one is a structurally important molecule that merges the reactive α,β-unsaturated ketone system of chalcones with the advantageous pharmacological properties of a pyridine ring. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with its utility as a versatile building block for more complex bioactive molecules, solidifies its importance in synthetic and medicinal chemistry. Further investigation into this and related pyridyl chalcones is a promising avenue for the development of novel therapeutic agents.
References
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Jadhav, G. R., Shaikh, M. U. H., & Gadhwe, S. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Pharmaceuticals, 17(1), 123. Available from: [Link]
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Dolatabadi, R., et al. (2014). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 921–928. Available from: [Link]
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Desai, N. C., & Rajpara, K. M. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Scholars Research Library, Der Pharma Chemica, 5(3), 259-266. Available from: [Link]
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Kareem, H. S., & Al-Masoudi, W. A. (2018). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. ResearchGate. Available from: [Link]
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Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34, 1498-1504. Available from: [Link]
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NextSDS. (n.d.). 3-Buten-2-one,3-(4-pyridinyl)-(9CI) — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-Buten-2-ol,4-(4-pyridinyl)-(9CI) — Chemical Substance Information. Retrieved from [Link]
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Povarov, L. S., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Pharmaceutical Chemistry Journal, 43, 372–374. Available from: [Link]
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NextSDS. (n.d.). 4-(pyridin-3-yl)-but-3-en-2-one — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-Buten-2-one, 4-(1-pyrrolidinyl)-, (3E)- (9CI) — Chemical Substance Information. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (n.d.). 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98%. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 4-(4-pyridin-4-yl-butyl)-pyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(pyridin-3-yl)butan-2-one (C9H11NO). Retrieved from [Link]
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SpectraBase. (n.d.). 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]
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Liu, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861343. Available from: [Link]
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Meanwell, N. A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]
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Kelly, T. R., et al. (2006). Microwave-Assisted Synthesis of 3,6-Di(pyridin-2-yl)pyridazines: Unexpected Ketone and Aldehyde Cycloadditions. The Journal of Organic Chemistry, 71(13), 5033–5036. Available from: [Link]
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NP-MRD. (n.d.). But-3-en-2-one (NP0047026). Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. Retrieved from [Link]
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Klásek, A., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Buten-2-one, 4-phenyl-, (E)-. Retrieved from [Link]
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Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5133. Available from: [Link]
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An In-depth Technical Guide to the In Vitro Mechanism of Action of Pyridinyl-Substituted Propenones: A Focus on the Glycolysis Inhibitor 3PO
Introduction
This technical guide provides a comprehensive overview of the in vitro mechanism of action of a class of pyridinyl-substituted propenones, with a primary focus on the well-characterized compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) . While the initial topic of interest was 4-(4-Pyridinyl)-3-buten-2-one, the available scientific literature on the direct mechanism of action for this specific molecule is limited. However, the structurally related compound 3PO has been the subject of extensive research, particularly in the context of cancer metabolism. This guide will therefore center on 3PO as a representative and well-documented member of this chemical class, offering valuable insights for researchers, scientists, and drug development professionals.
We will begin by clarifying the chemical structures and then delve into the core of 3PO's in vitro activity: its role as a modulator of cellular glycolysis. This will include an examination of its primary molecular target, the subsequent effects on metabolic pathways, and the resulting cellular consequences. Furthermore, we will explore the interplay between 3PO's mechanism and major signaling pathways, such as the PI3K/Akt/mTOR axis. This guide is designed to be a practical resource, providing not only a deep mechanistic understanding but also detailed experimental protocols and data summaries to facilitate further research in this area.
Chemical Structures and Nomenclature
It is crucial to distinguish between the initially queried compound and the focus of this guide, 3PO.
-
4-(4-Pyridinyl)-3-buten-2-one: This compound features a butenone backbone with a single pyridinyl group at the 4-position.
-
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): This molecule, a chalcone derivative, possesses a propenone core with pyridinyl groups attached to both the 1 and 3 positions.
The significant body of research into the in vitro mechanism of action of pyridinyl-substituted enones has predominantly focused on 3PO and its analogues. Therefore, the remainder of this guide will be dedicated to elucidating the biological activities of 3PO.
Primary Molecular Target: 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase 3 (PFKFB3)
The primary molecular target initially identified for 3PO is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) .[1][2] PFKFB3 is a bifunctional enzyme that plays a critical role in the regulation of glycolysis by catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP).[3] F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway.[3]
The PFKFB3 isozyme is of particular interest in cancer biology as it is often overexpressed in neoplastic cells and is required for their high glycolytic rate, a phenomenon known as the Warburg effect.[3] PFKFB3 has a high kinase-to-phosphatase activity ratio, leading to an accumulation of F-2,6-BP and a subsequent increase in glycolytic flux.[3]
3PO was computationally identified as a small-molecule inhibitor of PFKFB3.[1] It is believed to act as a competitive inhibitor with respect to the enzyme's substrate, fructose-6-phosphate.[1] The inhibition of PFKFB3 by 3PO leads to a reduction in intracellular F-2,6-BP levels, which in turn decreases the activity of PFK-1 and suppresses the overall rate of glycolysis.[1][2]
However, it is important to note that there is some debate in the scientific literature regarding the direct binding of 3PO to PFKFB3. Some studies have suggested that the anti-glycolytic effects of 3PO may be independent of direct PFKFB3 binding and could be attributed to a decrease in intracellular pH resulting from the accumulation of lactic acid. This highlights an area of ongoing investigation into the precise molecular interactions of 3PO.
Downstream Effects on Glycolysis and Cellular Metabolism
Regardless of the precise initial interaction, the downstream consequences of 3PO treatment in vitro are a consistent and marked inhibition of glycolysis. This metabolic reprogramming manifests in several measurable ways:
-
Reduced Glucose Uptake: Cells treated with 3PO exhibit a significant decrease in their ability to take up glucose from the surrounding environment.[1][2]
-
Decreased F-2,6-BP Levels: As a direct consequence of PFKFB3 inhibition, the intracellular concentration of the potent glycolytic activator F-2,6-BP is markedly reduced.[1][2]
-
Reduced Lactate Production: The suppression of glycolytic flux leads to a decrease in the production and secretion of lactate, a hallmark of the Warburg effect.[1][2]
-
Depletion of Glycolytic Intermediates and Co-factors: Treatment with 3PO results in decreased intracellular levels of ATP, NAD+, and NADH.[1][2]
The following diagram illustrates the central role of PFKFB3 in glycolysis and the inhibitory effect of 3PO.
Caption: Inhibition of PFKFB3 by 3PO reduces F-2,6-BP levels, leading to decreased PFK-1 activity and suppression of glycolysis.
Cellular Consequences of Glycolytic Inhibition by 3PO
The profound metabolic shift induced by 3PO triggers significant downstream effects on cellular function, particularly in cells that are highly reliant on glycolysis for their energy and biosynthetic needs, such as many cancer cells.
Inhibition of Cell Proliferation and Cell Cycle Arrest
One of the most well-documented in vitro effects of 3PO is the potent inhibition of cancer cell proliferation.[1][2][4] This cytostatic effect is observed across a range of human malignant cell lines. The anti-proliferative activity of 3PO is mechanistically linked to the induction of cell cycle arrest, specifically in the G2/M phase.[1] This suggests that the metabolic stress induced by glycolytic inhibition prevents cells from completing the necessary checkpoints for cell division.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Leukemia | 1.4 |
| Various Hematopoietic | Leukemia | 1.4 - 24 |
| Various Adenocarcinoma | Solid Tumors | 1.4 - 24 |
| ras-transformed HBEC | Bronchial Epithelial | Selectively cytostatic |
Table 1: In Vitro Anti-proliferative Activity of 3PO in Various Cancer Cell Lines. Data compiled from multiple sources.[1][2]
Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is also highly dependent on glycolysis in endothelial cells. In vitro studies have demonstrated that 3PO possesses significant anti-angiogenic properties. By inhibiting glycolysis in endothelial cells, 3PO can impair vessel sprouting and pathological angiogenesis. This suggests a dual mechanism of action for 3PO in a potential therapeutic context: directly targeting tumor cell proliferation and inhibiting the formation of the blood supply that sustains the tumor.
Crosstalk with the PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] This pathway is frequently hyperactivated in various cancers.
Recent research has established a clear link between the PI3K/Akt/mTOR pathway and the regulation of glycolysis, in part through the modulation of PFKFB3 expression.[5][6] The PI3K/Akt/mTOR pathway can be activated by various growth factors and inflammatory stimuli, leading to the upregulation of PFKFB3.[5] This, in turn, drives the glycolytic phenotype observed in many cancer and inflamed cells.
Therefore, while 3PO's direct mechanism of action is the inhibition of PFKFB3 activity (or a more general suppression of glycolysis), its effects occur within the broader regulatory context of the PI3K/Akt/mTOR pathway. The inhibition of glycolysis by 3PO can be seen as a downstream intervention in a pathway that is often constitutively active in pathological conditions.
Caption: The PI3K/Akt/mTOR pathway upregulates PFKFB3 expression, promoting glycolysis. 3PO acts downstream to inhibit this metabolic pathway.
Experimental Protocols
The following are generalized, step-by-step protocols for key in vitro assays used to characterize the mechanism of action of compounds like 3PO. It is essential to optimize these protocols for specific cell lines and experimental conditions.
PFKFB3 Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PFKFB3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PFKFB3.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare serial dilutions of the test compound (e.g., 3PO) in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare solutions of recombinant human PFKFB3 enzyme, ATP, and fructose-6-phosphate (F6P) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PFKFB3 enzyme to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding a mixture of ATP and F6P.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
The production of ADP during the kinase reaction can be quantified using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PFKFB3 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value from the resulting dose-response curve.
-
Glucose Uptake Assay (using 2-NBDG)
This assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in live cells.
Objective: To quantify the effect of a test compound on cellular glucose uptake.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency in a multi-well plate.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
-
Glucose Starvation (Optional but Recommended):
-
Wash the cells with PBS and incubate them in a glucose-free medium for 30-60 minutes to enhance the signal.
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).
-
Remove the starvation medium and add the 2-NBDG working solution to the cells.
-
Incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the 2-NBDG solution and wash the cells multiple times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
-
Detection and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence. Quantify the mean fluorescence intensity per cell using image analysis software.
-
Flow Cytometry: Detach the cells, resuspend them in FACS buffer, and analyze the fluorescence on a flow cytometer. This allows for the quantification of 2-NBDG uptake on a single-cell level.
-
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect changes in the expression levels of key proteins (e.g., PFKFB3) and the phosphorylation status of signaling proteins (e.g., Akt).
Objective: To assess the effect of a test compound on the expression and/or phosphorylation of target proteins.
Methodology:
-
Protein Extraction:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PFKFB3, anti-phospho-Akt, anti-total-Akt).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
-
Caption: A generalized workflow for the in vitro characterization of a metabolic inhibitor like 3PO.
Conclusion
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a potent in vitro inhibitor of glycolysis, a key metabolic pathway that is often dysregulated in cancer and other diseases. Its mechanism of action, primarily attributed to the inhibition of the key glycolytic enzyme PFKFB3, leads to a cascade of downstream effects including reduced glucose uptake, cell cycle arrest, and inhibition of proliferation and angiogenesis. The interplay between 3PO's metabolic effects and the upstream PI3K/Akt/mTOR signaling pathway provides a broader context for its activity.
While the precise molecular interaction of 3PO with its target remains an area of active investigation, its well-documented biological activities make it an invaluable tool for studying the role of glycolysis in various cellular processes. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting cellular metabolism with this and related classes of compounds.
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K-Akt-mTOR/PFKFB3 pathway mediated lung fibroblast aerobic glycolysis and collagen synthesis in lipopolysaccharide-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 4-(4-Pyridinyl)-3-buten-2-one: Physicochemical Properties, Solubility Profiles, and Experimental Workflows
Executive Summary & Introduction
As a Senior Application Scientist, I frequently encounter challenges in the formulation and handling of heterocyclic enones. Approaching these compounds requires moving beyond basic protocols and engaging in predictive physical chemistry. 4-(4-Pyridinyl)-3-buten-2-one is a prime example of a molecule where structural architecture dictates macroscopic behavior in solution.
Featuring a pyridine ring conjugated with an α,β -unsaturated ketone, this molecule serves as a critical building block in organic synthesis and modern drug discovery. Notably,1[1]. Understanding its physicochemical parameters is paramount for ensuring reproducible biological assays, preventing false negatives due to precipitation, and optimizing synthetic scale-ups.
Physicochemical Properties & Molecular Identity
The behavior of 4-(4-Pyridinyl)-3-buten-2-one in solution is governed by its molecular weight (147.18 g/mol ) and the electronic properties of its functional groups. The conjugated enone system provides a rigid, planar geometry, while the pyridine nitrogen introduces a highly specific, pH-dependent ionization site.
| Property | Value / Description |
| Chemical Name | 4-(4-Pyridinyl)-3-buten-2-one |
| IUPAC Name | (E)-4-(pyridin-4-yl)but-3-en-2-one |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.18 g/mol |
| Estimated LogP | ~1.2 |
| pKa (Pyridine Nitrogen) | ~5.2 |
| Physical State | Solid (Typically a pale yellow to brown crystalline powder) |
Solubility Profiling & Solvent Selection
The solubility of 4-(4-Pyridinyl)-3-buten-2-one is a classic exercise in molecular causality. Its solubility profile is driven by the dual nature of its structure: a moderately lipophilic butenone chain and a polar, ionizable pyridine ring.
Aqueous Causality: At physiological pH (7.4), the pyridine nitrogen remains unprotonated. In this neutral state, the compound relies entirely on weak dipole-dipole interactions and dispersion forces, resulting in poor aqueous solubility. However, when the pH is lowered below its pKa (~5.2), the nitrogen atom becomes protonated. This yields a pyridinium cation, which drastically increases aqueous solvation via strong ion-dipole interactions with surrounding water molecules.
Organic Causality: The molecule exhibits excellent solubility in polar aprotic environments (like DMSO and DMF). These solvents perfectly stabilize the polarized α,β -unsaturated system without requiring hydrogen bond donation, which the enone cannot accept efficiently without disrupting its conjugation.
| Solvent System | Estimated Solubility | Mechanistic Rationale |
| DMSO (Dimethyl Sulfoxide) | > 50 mg/mL | Strong dipole-dipole stabilization of the enone system. |
| DMF (Dimethylformamide) | > 50 mg/mL | Polar aprotic solvation of the conjugated π -system. |
| Ethanol (Absolute) | ~ 20 mg/mL | Moderate hydrogen bonding with the ketone and pyridine nitrogen. |
| Water (pH 7.4 Buffer) | < 1 mg/mL | Hydrophobic aggregation dominates; unprotonated state. |
| Water (pH 4.0 Buffer) | > 10 mg/mL | High solubility driven by pyridinium ion-dipole interactions. |
Experimental Protocol: Standardized Solubility Assessment & Stock Preparation
To ensure assay reproducibility and eliminate formulation artifacts, I have designed the following self-validating protocol for preparing a 10 mM stock solution. This workflow prevents the common pitfall of metastable supersaturation, which often leads to delayed precipitation during in vitro biological assays.
Step 1: Gravimetric Assessment
-
Action: Weigh exactly 1.47 mg of 4-(4-Pyridinyl)-3-buten-2-one into a low-bind microcentrifuge tube.
-
Causality: Low-bind tubes prevent the non-specific adsorption of the lipophilic enone chain to the plastic walls, ensuring the final calculated molarity is highly accurate.
Step 2: Primary Solvation
-
Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature.
-
Causality: Sonication provides the acoustic cavitation energy required to disrupt the crystalline lattice structures. Utilizing anhydrous DMSO is critical; atmospheric water absorption drastically reduces the solvent's capacity to solvate the unprotonated enone.
Step 3: Visual and Spectroscopic Validation (Self-Validating System)
-
Action: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the conical tip for any micro-pellet. Subsequently, analyze a 1:100 diluted aliquot via UV-Vis spectrophotometry (monitoring the extended π→π∗ transition, typically around 280-320 nm).
-
Causality: Centrifugation forces any unsolvated microcrystals to the bottom. A linear Beer-Lambert response upon serial dilution of the supernatant confirms complete dissolution and rules out the presence of sub-visible colloidal aggregates, validating the system before biological use.
Step 4: Aqueous Step-Down Dilution
-
Action: To achieve a 10 μ M working concentration in biological media (pH 7.4), perform a 1:1000 dilution by adding the DMSO stock dropwise into the vigorously stirring aqueous buffer.
-
Causality: Adding the concentrated stock to the bulk aqueous phase (rather than adding buffer to the stock) ensures the compound immediately enters a highly dilute environment. This prevents localized zones of high concentration that trigger rapid nucleation and subsequent "crashing out" of the compound.
Synthesis & Formulation Workflow
The compound is typically synthesized via an Aldol condensation between 4-pyridinecarboxaldehyde and acetone. The workflow below illustrates the logical progression from synthesis to pH-dependent formulation, highlighting the critical divergence in solubility based on the chosen aqueous vehicle.
Figure 1: End-to-end workflow from Aldol synthesis to pH-dependent aqueous formulation.
References
-
Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity Source: International Journal of Molecular Sciences (via National Institutes of Health / PMC) URL:[Link]
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Thermodynamic Properties of 4-(4-Pyridinyl)-3-buten-2-one: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Thermodynamics in Drug Development
4-(4-Pyridinyl)-3-buten-2-one is a heterocyclic compound with potential applications in medicinal chemistry, building upon the established significance of the pyridinone scaffold in drug discovery.[1][2] The physicochemical properties of such a scaffold can be manipulated to enhance biological activity and improve pharmacokinetic profiles.[1] As with any potential therapeutic agent, a thorough understanding of its thermodynamic properties is paramount for a successful drug development pipeline. These properties govern the compound's stability, solubility, and bioavailability, directly impacting formulation strategies, shelf-life, and ultimately, therapeutic efficacy.
This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic properties of 4-(4-Pyridinyl)-3-buten-2-one. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological framework. It leverages data from structurally analogous compounds and details the experimental and computational protocols necessary to obtain reliable thermodynamic data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Predictive Analysis: Insights from Analogous Compounds
To anticipate the thermodynamic behavior of 4-(4-Pyridinyl)-3-buten-2-one, it is instructive to examine the properties of its structural relatives: 4-phenyl-3-buten-2-one (benzalacetone) and pyridine. Benzalacetone provides a baseline for the butenone side chain attached to an aromatic ring, while pyridine offers insight into the influence of the nitrogen-containing heterocycle.
| Property | 4-Phenyl-3-buten-2-one (Benzalacetone) | Pyridine | 4-(4-Pyridinyl)-3-buten-2-one (Predicted) |
| Molecular Formula | C₁₀H₁₀O | C₅H₅N | C₉H₉NO |
| Molecular Weight ( g/mol ) | 146.19 | 79.10 | 147.17 |
| Melting Point (°C) | 39-42[2][3][4] | -41.6 | Likely a solid with a melting point higher than benzalacetone due to the polar pyridine ring. |
| Boiling Point (°C) | 260-262[2][3][4] | 115.2 | Expected to be higher than benzalacetone. |
| Standard Enthalpy of Formation (Gas, kJ/mol) | -48.1 ± 3.8[5] | 100.2[6] | The value will be influenced by the opposing effects of the stabilizing pyridine ring and the butenone side chain. |
| Standard Molar Entropy (Liquid, J/mol·K) | Not readily available | 177.5[7] | Expected to be higher than pyridine due to greater molecular complexity. |
| Heat Capacity (Liquid, J/mol·K) | Not readily available | 132.7[6] | Expected to be higher than pyridine. |
The introduction of the nitrogen atom in the pyridine ring is expected to significantly influence the intermolecular forces, leading to a higher melting point and boiling point for 4-(4-Pyridinyl)-3-buten-2-one compared to benzalacetone. The thermodynamic stability, as indicated by the enthalpy of formation, will be a balance between the aromatic stabilization of the pyridine ring and the energetic contributions of the unsaturated ketone side chain.
Experimental Determination of Thermodynamic Properties
A robust experimental investigation is essential to accurately characterize the thermodynamic profile of 4-(4-Pyridinyl)-3-buten-2-one. The following protocols are designed to yield high-fidelity data for key parameters.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
Rationale: DSC is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[8] This allows for the precise determination of melting point, enthalpy of fusion (the energy required to melt the solid), and heat capacity. These parameters are critical for understanding the compound's physical stability and for formulation development.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-10 mg of high-purity, dry 4-(4-Pyridinyl)-3-buten-2-one into a Tzero aluminum pan.[8]
-
Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty, sealed pan as a reference.[8]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the initial temperature.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion. The heat capacity can be determined from the heat flow signal in a region without thermal transitions.[10]
Bomb Calorimetry for Enthalpy of Formation
Rationale: The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. [11]Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's Law. [3][12] Experimental Protocol:
-
Calibration: Calibrate the bomb calorimeter by combusting a certified standard, such as benzoic acid, to determine the heat capacity of the calorimeter system. [4][12]2. Sample Preparation: Press a known mass (approximately 1 g) of 4-(4-Pyridinyl)-3-buten-2-one into a pellet.
-
Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.
-
Pressurization: Seal the bomb and pressurize it with approximately 25-30 atm of pure oxygen. [3]5. Combustion: Place the bomb in the calorimeter, which contains a known volume of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire.
-
Temperature Measurement: Record the temperature change of the water with high precision.
-
Calculation:
-
Calculate the total heat released from the temperature change and the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire.
-
From the heat of combustion, calculate the standard enthalpy of formation using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful and cost-effective means to predict thermodynamic properties, offering valuable insights that complement experimental data.
Density Functional Theory (DFT) Calculations
Rationale: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [13]It is widely used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy with reasonable accuracy for organic molecules. [14]The B3LYP functional with the 6-31G* basis set is a commonly used and well-validated level of theory for such calculations. [15][16][17] Computational Protocol:
-
Molecular Structure Generation: Build the 3D structure of 4-(4-Pyridinyl)-3-buten-2-one using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization calculation using DFT at the B3LYP/6-31G* level of theory to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity. [14][18]The temperature and pressure for these calculations can be specified (e.g., 298.15 K and 1 atm). [19]
Group Contribution Methods for Estimation
Rationale: Group contribution methods provide a rapid and straightforward way to estimate thermodynamic properties, particularly the enthalpy of formation, based on the summation of contributions from the individual functional groups within the molecule. [6][7][20][21]While less accurate than DFT or experimental methods, they are invaluable for initial assessments and for validating results from other techniques.
Methodology:
-
Decomposition: Deconstruct the 4-(4-Pyridinyl)-3-buten-2-one molecule into its constituent functional groups (e.g., pyridinyl group, vinyl group, carbonyl group, methyl group).
-
Summation: Assign a pre-determined enthalpy contribution value to each group from established databases.
-
Correction: Apply corrections for non-additivity effects, such as steric hindrance or conjugation, if applicable.
-
Estimation: Sum the group contributions and corrections to obtain an estimated enthalpy of formation for the entire molecule.
Data Interpretation and Application in Drug Development
The thermodynamic data obtained through these experimental and computational methods provide a comprehensive picture of the stability and energy landscape of 4-(4-Pyridinyl)-3-buten-2-one.
-
Stability and Degradation: The decomposition temperature from TGA defines the upper limit for safe handling, processing (e.g., milling, drying), and storage. The enthalpy of formation provides a quantitative measure of the molecule's intrinsic stability.
-
Polymorphism and Formulation: DSC is instrumental in identifying and characterizing different polymorphic forms of the compound. Since polymorphs can have different solubilities and stabilities, this information is critical for selecting the appropriate solid form for development and for designing robust formulations.
-
Solubility and Bioavailability: The enthalpy of fusion, obtained from DSC, is related to the lattice energy of the crystal. This, along with other parameters, can be used in models to predict the solubility of the compound, a key determinant of its bioavailability.
-
Process Chemistry: A thorough understanding of the thermodynamic properties is essential for optimizing synthetic routes and for ensuring the safety and scalability of chemical processes.
By integrating predictive analysis, rigorous experimental determination, and state-of-the-art computational modeling, a comprehensive thermodynamic profile of 4-(4-Pyridinyl)-3-buten-2-one can be established. This foundational knowledge is indispensable for mitigating risks and making informed decisions throughout the drug development lifecycle, ultimately paving the way for the successful translation of a promising molecule into a safe and effective therapeutic agent.
References
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzalacetone. Retrieved from [Link]
-
Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from [Link]
-
DTIC. (n.d.). Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. Retrieved from [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]
-
PMC. (n.d.). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
The University of Melbourne. (2012). Why the standard B3LYP/6-31G model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem*. Retrieved from [Link]
-
Truman ChemLab. (2013, August 23). Bomb Calorimetry. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. Retrieved from [Link]
-
CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. Retrieved from [Link]
-
INPRESSCO. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]
-
Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]
-
CCCBDB. (n.d.). Essential Statistical Thermodynamics. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Retrieved from [Link]
-
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
- Unknown Source. (n.d.). Differential Scanning Calorimetry (DSC) Manual.
-
PMC. (2009, March 31). Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. Retrieved from [Link]
-
Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
-
AIP Publishing. (n.d.). Development of standard operating procedures for differential scanning calorimeters. Retrieved from [Link]
-
YouTube. (2024, November 12). How to do DFT calculation at different Temperature and Pressure using Gaussian. Retrieved from [Link]
- Physical Chemistry. (n.d.). Unknown Title.
-
MDPI. (2020, November 14). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]
-
MDPI. (2024, February 27). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. Retrieved from [Link]
-
MDPI. (2024, October 23). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Retrieved from [Link]
-
MDPI. (2022, November 11). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy”. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2011, September 1). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]
-
PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
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Application Note: De Novo HPLC Method Development for 4-(4-Pyridinyl)-3-buten-2-one
Executive Summary
The robust quantification of nitrogen-containing heterocycles is a persistent challenge in pharmaceutical and agrochemical analytical development. This application note details the de novo method development for 4-(4-Pyridinyl)-3-buten-2-one (also known as 4-(pyridin-4-yl)but-3-en-2-one). By leveraging the physicochemical properties of the analyte—specifically its ionization state and hydrophobicity—we outline two orthogonal, self-validating High-Performance Liquid Chromatography (HPLC) strategies: a High-pH Reversed-Phase method and a Low-pH Mixed-Mode method.
Physicochemical Causality & Chromatographic Challenges
To design a robust method, we must first understand the causality behind experimental choices by profiling the analyte. 4-(4-Pyridinyl)-3-buten-2-one consists of a basic pyridine ring conjugated to an α,β -unsaturated ketone.
-
Ionization (pKa): The pyridine nitrogen has a conjugate acid pKa of approximately 5.2. At a neutral or acidic pH (pH 2.0 – 6.0), the molecule is predominantly cationic.
-
Hydrophobicity (LogP): With an estimated LogP of ~1.2, the molecule is relatively polar.
-
Detection ( λmax ): The extended conjugation of the pyridine ring with the butenone moiety provides a strong UV chromophore, with optimal absorption around 280 nm.
The Chromatographic Challenge: When analyzing basic pyridines on traditional silica-based C18 columns at low or neutral pH, the protonated nitrogen interacts via ion-exchange with residual, unreacted silanols (pKa ~4.5) on the silica surface. This secondary interaction causes severe peak tailing, broad peak shapes, and unpredictable retention shifts. Furthermore, the highly polar nature of the protonated form leads to poor retention via standard hydrophobic partitioning.
Ionization state causality and stationary phase selection for pyridine derivatives.
Orthogonal Method Development Strategies
To overcome these challenges, we engineered two distinct chromatographic environments. Both methods utilize volatile buffers, ensuring 100% compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) downstream.
Strategy A: High-pH Reversed-Phase Chromatography
By adjusting the mobile phase to pH 9.0 using 10 mM Ammonium Bicarbonate, the mobile phase pH is driven more than 2 units above the analyte's pKa. This fully deprotonates the pyridine nitrogen, rendering the molecule neutral[1]. The neutral state increases apparent hydrophobicity, allowing for excellent retention on a C18 stationary phase while completely eliminating ionic interactions with surface silanols. Because standard silica dissolves at pH > 8.0, this strategy necessitates a hybrid organic-inorganic particle column (e.g., Waters XBridge)[2].
Strategy B: Low-pH Mixed-Mode Chromatography
Alternatively, at pH 2.5 (using 0.1% Formic Acid), the analyte is fully protonated. Instead of fighting the charge, we exploit it. By utilizing a mixed-mode stationary phase (e.g., Helix Amaze HD) that features both hydrophobic alkyl chains and strong cation-exchange groups, the protonated analyte is retained via dual mechanisms[3]. This achieves strong retention and sharp peak shapes without the need for MS-incompatible ion-pairing reagents (like heptanesulfonic acid).
Self-Validating Experimental Protocols
Every robust analytical method must be a self-validating system. The following protocols embed System Suitability Testing (SST) directly into the workflow, adhering to ICH Q2(R2) validation guidelines[4],[5].
Self-validating HPLC experimental workflow incorporating ICH Q2(R2) criteria.
Step-by-Step Methodology
1. Standard Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 4-(4-Pyridinyl)-3-buten-2-one and dissolve in 10.0 mL of LC-MS grade Methanol (1.0 mg/mL).
-
Working Standard: Dilute the stock solution to 50 µg/mL using the initial mobile phase conditions of the respective method. Causality: Diluting in the initial mobile phase prevents solvent-mismatch effects, which can cause fronting or peak splitting upon injection.
2. Chromatographic Conditions
Method A (High-pH RP-HPLC)
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA at 280 nm (Extract), Scan 200-400 nm.
-
Injection Volume: 5 µL.
Method B (Low-pH Mixed-Mode)
-
Column: Helix Chromatography Amaze HD, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic at 30% B for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: PDA at 280 nm.
-
Injection Volume: 5 µL.
3. System Suitability Testing (SST) & Validation Execution Before analyzing unknown samples, inject the 50 µg/mL working standard six consecutive times. The system is considered validated for the run only if it meets the following ICH Q2(R2) criteria[5]:
-
Precision: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.
-
Peak Symmetry: Tailing factor ( Tf ) ≤ 1.5.
-
Efficiency: Theoretical plates ( N ) ≥ 2,000.
Quantitative Data Summary
The table below summarizes the expected chromatographic performance parameters for 4-(4-Pyridinyl)-3-buten-2-one under both developed methodologies.
| Parameter | Method A (High-pH RP) | Method B (Low-pH Mixed-Mode) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Reversed-Phase + Cation-Exchange |
| Analyte Ionization State | Neutral ( >99% ) | Cationic ( >99% ) |
| Expected Retention Time ( tR ) | ~ 6.5 min | ~ 4.2 min |
| Tailing Factor ( Tf ) | 1.05 | 1.12 |
| Theoretical Plates ( N ) | > 8,500 | > 6,200 |
| LC-MS Compatibility | Excellent (Volatile Buffer) | Excellent (Volatile Acid) |
References
-
HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." HelixChrom Application Notes. URL:[Link]
-
Waters Corporation. "Routine Switching Between High and Low pH on XBridge HPLC Columns." Waters Application Library. URL:[Link]
-
BioPharma Services. "Bioanalytical Method Development: High PH Mobile Phase." BioPharma Services Scientific Blog. URL:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Regulatory Guidelines. URL:[Link]
Sources
Application Note: Chemoselective Catalytic Reduction of 4-(4-Pyridinyl)-3-buten-2-one
Introduction & Mechanistic Rationale
The synthesis of pharmaceutical intermediates often requires the precise manipulation of highly functionalized molecules. The compound 4-(4-Pyridinyl)-3-buten-2-one presents a classic chemoselectivity challenge: it contains an α,β -unsaturated ketone conjugated with a basic, highly coordinating pyridine ring. The objective is to perform a 1,4-conjugate reduction to yield the saturated ketone, 4-(4-Pyridinyl)-butan-2-one , without triggering 1,2-reduction (yielding an allylic alcohol), over-reduction (yielding a saturated alcohol), or reduction of the heteroaromatic ring.
The Pitfalls of Traditional Hydrogenation
Standard heterogeneous catalysis (e.g., Pd/C or PtO 2 with H 2 gas) is notoriously problematic for this substrate. The lone pair on the pyridine nitrogen strongly coordinates to the electron-deficient metal surface, leading to rapid catalyst poisoning. Overcoming this usually requires stoichiometric catalyst loading or high H 2 pressures, which inevitably forces the unwanted reduction of the pyridine ring to a piperidine derivative, or the over-reduction of the carbonyl group [3].
Modern Chemoselective Strategies
-
Copper-Catalyzed Hydride Transfer (Modified Stryker’s Reagent): Utilizes a soft CuH nucleophile with bulky phosphite ligands that sterically block pyridine coordination [1].
-
Aqueous Rhodium-Amido Transfer Hydrogenation: Leverages an outer-sphere mechanism where aqueous media masks the pyridine nitrogen via hydrogen bonding while accelerating 1,4-hydride delivery [2].
-
Biocatalytic Ene-Reductase (OYE) Cascade: Exploits the absolute geometric and electronic specificity of flavin-dependent enzymes to reduce only the activated alkene.
Comparative Methodology Data
To guide your experimental design, the quantitative performance and operational parameters of the three recommended methodologies are summarized below.
| Methodology | Catalyst System | Hydride / Proton Source | Solvent & Temp | Yield | Chemoselectivity (1,4 vs 1,2) | Pyridine Tolerance |
| Copper Hydride (CuH) | Cu(OAc)
2
| PMHS / Silane | Toluene, 0 °C to RT | >85% | >95:5 | Excellent (Steric block) |
| Rh-Amido Complex | Rh-TsDPEN | HCOONa / H 2 O | Water, 40 °C | >90% | >99:1 | High (Aqueous masking) |
| Biocatalytic (OYE) | Ene-Reductase + GDH | NADPH / Glucose | Buffer (pH 7.0), 30 °C | >95% | >99.9:0.1 | Absolute (Enzymatic) |
Table 1: Comparison of chemoselective reduction strategies for 4-(4-Pyridinyl)-3-buten-2-one.
Pathway Visualizations
Copper-Catalyzed 1,4-Reduction Mechanism
The chemoselectivity of the CuH system is driven by the formation of a copper enolate intermediate. The bulky ligand (L) prevents the pyridine ring from displacing the alkene during the critical π -complexation step.
Caption: Catalytic cycle of CuH-mediated 1,4-conjugate reduction of enones.
Biocatalytic Cascade Workflow
Using an Old Yellow Enzyme (OYE) requires a cofactor recycling system to maintain economic viability. Glucose Dehydrogenase (GDH) is coupled to the reaction to continuously regenerate NADPH.
Caption: Biocatalytic cascade using Ene-Reductase with GDH cofactor recycling.
Self-Validating Experimental Protocols
Protocol A: Copper-Catalyzed Hydride Transfer (Modified Stryker's Method)
Causality Note: We utilize Cu(OAc) 2 and polymethylhydrosiloxane (PMHS) to generate the active CuH species in situ. Triisopropyl phosphite [P(OiPr) 3 ] is selected as the ligand because its cone angle and electronic properties perfectly balance the stabilization of the CuH cluster while sterically repelling the basic pyridine nitrogen [1].
Reagents:
-
4-(4-Pyridinyl)-3-buten-2-one (10.0 mmol)
-
Cu(OAc) 2 ·H 2 O (0.5 mmol, 5 mol%)
-
Triisopropyl phosphite (1.0 mmol, 10 mol%)
-
Polymethylhydrosiloxane (PMHS) (30.0 mmol hydride equivalent)
-
Anhydrous Toluene (50 mL)
-
tert-Butanol (20.0 mmol) - Acts as a proton shuttle to cleave the copper enolate.
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine Cu(OAc) 2 ·H 2 O and anhydrous toluene. Add triisopropyl phosphite via syringe. Stir at room temperature for 15 minutes. Validation check: The solution will appear blue/green.
-
Hydride Generation: Add PMHS dropwise to the mixture. Stir for an additional 20 minutes. Validation check: The reaction mixture must transition to a dark red/brown suspension. This color change is the self-validating proof that the active[(RO) 3 P-CuH] n cluster has formed.
-
Substrate Addition: Cool the flask to 0 °C using an ice bath. Dissolve 4-(4-Pyridinyl)-3-buten-2-one and tert-butanol in 10 mL of toluene and add this solution dropwise over 15 minutes to control the exotherm and prevent 1,2-reduction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexanes 1:1, UV active). The starting enone will consume completely within 2–4 hours.
-
Quenching & Workup: Crucial Step: Quench the reaction by carefully adding 20 mL of a saturated aqueous NH 4 Cl solution. Stir vigorously for 30 minutes open to the air. Causality: The air oxidation converts the active Cu(I) species to water-soluble Cu(II) salts (turning the aqueous layer blue), preventing product contamination.
-
Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography if trace siloxane byproducts remain.
Protocol B: Biocatalytic Ene-Reductase Reduction
Causality Note: Old Yellow Enzymes (OYE) transfer a hydride from FMNH 2 to the β -carbon of the enone, while a tyrosine/histidine residue in the active site delivers a proton to the α -carbon. Because the pyridine ring lacks the specific electronic activation of the enone moiety, it is completely ignored by the enzyme, ensuring 100% chemoselectivity.
Reagents:
-
4-(4-Pyridinyl)-3-buten-2-one (5.0 mmol)
-
Ene-reductase (OYE1 or equivalent homolog) (Cell-free extract or purified, ~50 mg)
-
Glucose Dehydrogenase (GDH) (20 U/mL)
-
NADP + (0.1 mmol, catalytic cofactor)
-
D-Glucose (15.0 mmol, sacrificial reductant)
-
Potassium phosphate buffer (100 mM, pH 7.0, 50 mL)
-
DMSO (2.5 mL, 5% v/v) - Improves substrate solubility.
Step-by-Step Procedure:
-
System Preparation: In a 250 mL Erlenmeyer flask, prepare the reaction medium by dissolving D-glucose and NADP + in the potassium phosphate buffer.
-
Enzyme Addition: Add the Ene-reductase and GDH to the buffer solution. Swirl gently to avoid protein denaturation (do not vortex).
-
Substrate Introduction: Dissolve 4-(4-Pyridinyl)-3-buten-2-one in DMSO. Add this solution dropwise to the buffered enzyme mixture. Validation check: The solution should remain a homogenous or slightly cloudy suspension; precipitation indicates the DMSO concentration is too low or addition was too rapid.
-
Incubation: Incubate the flask in an orbital shaker at 30 °C and 150 rpm for 12–24 hours. Causality: Mild agitation ensures adequate mixing without causing shear stress to the enzymes.
-
Monitoring & Workup: Monitor conversion by extracting a 100 μ L aliquot, extracting with EtOAc, and analyzing via GC-MS or HPLC. Once conversion is >99%, extract the entire reaction mixture with EtOAc (3 x 50 mL).
-
Purification: Dry the combined organic layers over MgSO 4 and evaporate the solvent. The resulting product, 4-(4-Pyridinyl)-butan-2-one, is typically obtained in >95% purity without the need for column chromatography, highlighting the elegance of the biocatalytic approach.
References
-
Pelss, A., Kumpulainen, E. T. T., & Koskinen, A. M. P. (2009). Highly Chemoselective Copper-Catalyzed Conjugate Reduction of Stereochemically Labile α , β -Unsaturated Amino Ketones. The Journal of Organic Chemistry, 74(19), 7598-7601. URL:[Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2010). Chemoselective conjugate reduction of alpha,beta-unsaturated ketones catalyzed by rhodium amido complexes in aqueous media. The Journal of Organic Chemistry, 75(10), 3401-3406. URL:[Link]
-
Brunel, J. M. (2007). Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions. Synlett, 2007(2), 330-332. URL:[Link]
improving reaction yield of 4-(4-Pyridinyl)-3-buten-2-one synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the utility of the crossed aldol condensation in synthesizing α,β -unsaturated ketones. However, synthesizing 4-(4-Pyridinyl)-3-buten-2-one from 4-pyridinecarboxaldehyde and acetone presents unique chemoselectivity and thermodynamic challenges.
This guide abandons generic procedures in favor of field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed to maximize your mono-addition yield and eliminate downstream purification bottlenecks.
Mechanistic Pathway & Competing Reactions
To optimize this synthesis, we must first map the thermodynamic and kinetic pathways of the reaction. The diagram below illustrates the desired E1cB dehydration route versus the competing bis-addition sink.
Figure 1: Mechanistic pathway highlighting E1cB dehydration and competing bis-addition.
Troubleshooting Guides & FAQs
Q1: Why is my isolated yield low, and why does my LC-MS/NMR show a massive peak for a higher molecular weight byproduct? Analysis: You are observing the formation of the bis-addition byproduct, 1,5-bis(4-pyridinyl)penta-1,4-dien-3-one. Because acetone has two symmetrical, enolizable α -carbons, the initially formed mono-adduct (your target) still possesses highly acidic α -protons. If the local concentration of 4-pyridinecarboxaldehyde is too high, the mono-adduct will undergo a second enolization and react with another equivalent of the aldehyde [1]. Solution: To kinetically favor the mono-addition, you must manipulate the stoichiometry. Do not use a 1:1 or 1:2 ratio. Instead, use acetone as both the reactant and the primary solvent (typically 15 to 20 equivalents) [2]. This ensures that the probability of an enolate reacting with the aldehyde heavily favors the acetone enolate over the mono-adduct enolate.
Q2: My reaction stalls at the β -hydroxy ketone intermediate. How do I drive the dehydration step to completion? Analysis: The transformation from the aldol addition product to the conjugated enone proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This requires the deprotonation of the α -carbon to form an enolate, followed by the expulsion of the hydroxide ion. While the extended conjugation with the pyridine ring provides a thermodynamic driving force, the expulsion of OH− often requires an activation energy barrier to be overcome. Solution: If TLC indicates incomplete dehydration, introduce gentle thermal energy. After the initial addition phase at 0–5 °C, allow the reaction to warm to room temperature, or gently heat to 40 °C for 1–2 hours.
Q3: The aldehyde seems to be degrading, and I see a mix of pyridine-4-carboxylic acid and 4-pyridinemethanol. What happened? Analysis: 4-Pyridinecarboxaldehyde lacks α -protons, making it non-enolizable. While this is ideal for a crossed aldol condensation, it also makes the aldehyde highly susceptible to the Cannizzaro reaction under strongly basic conditions. In the presence of concentrated hydroxide, the aldehyde undergoes disproportionation into the corresponding carboxylic acid and alcohol. Solution: Avoid using solid KOH or highly concentrated NaOH (>20%). A 10% w/v aqueous NaOH solution, added dropwise at 0–5 °C, provides sufficient basicity for enolate formation without triggering the Cannizzaro pathway.
Q4: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? Analysis: The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.2). If your aqueous phase drops in pH during quenching or washing, the product will protonate, becoming a water-soluble pyridinium salt. Solution: Ensure the aqueous layer is strictly maintained at a pH of 8–9 during extraction. Use ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction, and avoid washing the organic layer with acidic solutions (like dilute HCl or saturated NH4Cl ). Wash only with brine or slightly alkaline water.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity.
| Acetone (Equivalents) | Base Catalyst | Temperature Profile | Mono-adduct Yield (%) | Bis-adduct Yield (%) | Primary Failure Mode |
| 1.1 | 10% NaOH (aq) | 25 °C (Constant) | 35% | 48% | Bis-addition dominance |
| 5.0 | 10% NaOH (aq) | 0 °C to 25 °C | 62% | 18% | Mixed product profile |
| 15.0 (Solvent) | 10% NaOH (aq) | 0 °C to 40 °C | 89% | < 3% | Optimal Conditions |
| 15.0 (Solvent) | Solid KOH | 25 °C (Constant) | 45% | 5% | Cannizzaro degradation |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Built-in validation checkpoints ensure that you can verify the success of each mechanistic step before proceeding to the next, preventing wasted time on failed downstream purifications.
Reagents:
-
4-Pyridinecarboxaldehyde: 10.0 mmol (1.07 g)
-
Acetone (Reagent Grade): 150.0 mmol (11.0 mL) - Acts as reactant and solvent
-
NaOH (10% w/v aqueous solution): 2.0 mL
Step-by-Step Methodology:
-
Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 4-pyridinecarboxaldehyde (1.07 g) and acetone (11.0 mL).
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress the Cannizzaro reaction during initial base introduction.
-
Catalyst Introduction: Add the 10% aqueous NaOH solution (2.0 mL) dropwise over 10 minutes. The solution will typically transition to a yellow/orange hue as the enolate forms and reacts.
-
E1cB Dehydration: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Subsequently, attach a reflux condenser and gently heat the mixture to 40 °C for an additional 1 hour to drive the dehydration of the β -hydroxy ketone.
-
Validation Check 1 (Reaction Progress): Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexane).
-
Self-Validation: The starting aldehyde ( Rf ~0.6) should be entirely consumed. A new, strongly UV-active spot ( Rf ~0.4) corresponding to the conjugated mono-adduct should be present. If a baseline spot is heavy, pH degradation has occurred.
-
-
Quenching & Extraction: Cool the mixture to room temperature. Add 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Critical Step: Check the pH of the aqueous layer; it must be >8 to prevent product protonation.
-
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation Check 2 (Structural Confirmation): Dissolve a crude sample in CDCl3 and obtain a 1H NMR spectrum [3].
-
Self-Validation: Look for two doublet trans-alkene protons at ~6.8 ppm and ~7.5 ppm. The coupling constant ( J ) must be ~16 Hz, explicitly confirming the E-geometry of the newly formed α,β -unsaturated enone system. The methyl ketone singlet should be clearly visible at ~2.4 ppm.
-
References
-
Aldol Condensation Mechanism and Chemoselectivity. Wikipedia. Available at: [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at:[Link]
-
The Aldol Condensation: Spectroscopic Characterization. Magritek Benchtop NMR Experiments. Available at:[Link]
Sources
troubleshooting impurities in 4-(4-Pyridinyl)-3-buten-2-one purification processes
Welcome to the Technical Support Center for the synthesis and purification of 4-(4-Pyridinyl)-3-buten-2-one (also known as 4-pyridyl-3-buten-2-one). As an α,β-unsaturated ketone conjugated with a pyridine ring, this compound is a highly versatile building block in coordination chemistry, medicinal chemistry, and materials science[1]. However, its dual reactivity—combining a basic, nucleophilic pyridine nitrogen with an electrophilic enone system—makes purification notoriously challenging.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind impurity formation and provides self-validating protocols to ensure high-purity yields.
Diagnostic Logic Flow for Impurity Resolution
Before altering your synthetic protocols, use the diagnostic workflow below to identify the mechanistic root cause of your specific impurity profile.
Figure 1: Diagnostic logic flow for identifying and resolving 4-(4-Pyridinyl)-3-buten-2-one impurities.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant amounts of unreacted 4-pyridinecarboxaldehyde even after extended reaction times?
Causality: The crossed aldol condensation between and acetone is an equilibrium-driven process[2]. Extended reaction times do not necessarily push the equilibrium forward; instead, they often lead to the retro-aldol reaction or side-product formation (such as mesityl oxide from acetone self-condensation). Resolution: Do not increase reaction time. Instead, use a large molar excess of acetone (often acting as both reactant and solvent) to drive the equilibrium forward via Le Chatelier's principle. Ensure your base catalyst (e.g., aqueous NaOH or a basic anion-exchange resin) is active but not overly concentrated, as harsh basic conditions can degrade the aldehyde[3].
Q2: My LC-MS shows a mass of 236.27 g/mol . How do I prevent this over-condensation?
Causality: A mass of 236.27 g/mol corresponds to 1,5-di(pyridin-4-yl)penta-1,4-dien-3-one , a common "bis-aldol" impurity[4][5]. Because your desired product, 4-(4-Pyridinyl)-3-buten-2-one, contains a highly reactive methyl ketone moiety, it can undergo a secondary aldol condensation with unreacted 4-pyridinecarboxaldehyde in the presence of base[6]. Resolution: Keep the concentration of 4-pyridinecarboxaldehyde low relative to acetone. Add the aldehyde dropwise to a pre-mixed solution of acetone and base. Quench the reaction strictly after the optimal time (usually 1–2 hours) by neutralizing the base, which instantly halts secondary enolate formation.
Q3: During distillation or solvent removal, my product turns into a dark, intractable tar. What is happening?
Causality: The product is an α,β-unsaturated ketone (enone) conjugated with a pyridine ring. This system is highly susceptible to thermally induced Michael additions and radical polymerization. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.2) can auto-catalyze these polymerization pathways at elevated temperatures. Resolution: Never use fractional distillation to purify this compound. Instead, rely on acid-base extraction (leveraging the pyridine ring) or recrystallization. When concentrating solutions via rotary evaporation, keep the water bath temperature strictly below 40°C.
Q4: NMR indicates a mixture of isomers, but I need the pure (E)-isomer. How do I resolve this?
Causality: The aldol dehydration step typically favors the thermodynamically stable (E)-isomer. However, exposure to UV light or prolonged heating can trigger photo-isomerization to the (Z)-isomer[5]. Resolution: Protect the reaction and purification vessels from direct light (e.g., use amber glassware or aluminum foil). If the (Z)-isomer is present, recrystallization from a non-polar solvent mixture (like hexanes/ethyl acetate) will selectively crystallize the (E)-isomer due to its superior crystal packing lattice.
Quantitative Data Summary: Impurity Profiles
Table 1: Common impurities, their mechanistic origins, and analytical handles for tracking clearance.
| Impurity / Byproduct | Molecular Weight | Causality / Mechanism | Analytical Handle (HPLC/NMR) | Clearance Strategy |
| 4-Pyridinecarboxaldehyde | 107.11 g/mol | Incomplete conversion / Reversible aldol equilibrium | UV max ~260 nm; Sharp aldehyde proton singlet at ~10.1 ppm | Acid-base extraction (partial), Recrystallization |
| Mesityl Oxide | 98.14 g/mol | Acetone self-condensation via base catalysis | Lack of aromatic protons; Highly volatile | Vacuum removal / Aqueous wash |
| 1,5-di(pyridin-4-yl)penta-1,4-dien-3-one | 236.27 g/mol | Over-condensation (Bis-aldol reaction) | High HPLC retention time; Distinct symmetric alkene protons | Strict stoichiometric control; Short reaction time |
| Polymeric Tars | Variable | Thermal/radical polymerization of the enone system | Broad, unresolved baseline in NMR; Insoluble residues | Avoid heat >40°C; Avoid distillation |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in self-validation steps. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Optimized Aldol Condensation & Quench
Objective: Maximize the mono-aldol product while suppressing the bis-aldol impurity.
-
Reactor Preparation: In a light-protected round-bottom flask, combine 10 equivalents of Acetone and 0.1 equivalents of 10% aqueous NaOH. Stir at 0–5°C using an ice bath.
-
Dropwise Addition: Dissolve 1 equivalent of 4-pyridinecarboxaldehyde in a minimal amount of acetone. Add this solution dropwise to the reactor over 30 minutes using an addition funnel.
-
Reaction Monitoring (Self-Validation): After 1.5 hours, pull a 50 µL aliquot, quench with 1 drop of 1M HCl, and run a TLC (Silica, 1:1 EtOAc/Hexanes).
-
Validation Check: The reaction is complete when the aldehyde spot (Rf ~0.4, UV active) is faint or absent, and a new bright spot (Rf ~0.25) appears. Do not wait for complete disappearance if bis-aldol spots (Rf ~0.1) begin forming.
-
-
Quench: Immediately neutralize the reaction mixture to pH 7.0 using 1M HCl. Causality: Neutralization destroys the enolate, preventing any further over-condensation or polymerization.
-
Concentration: Remove excess acetone under reduced pressure. Strictly maintain the water bath at ≤ 40°C.
Protocol B: Acid-Base Extraction for Impurity Clearance
Objective: Isolate the target compound from neutral impurities (mesityl oxide) and unreacted starting materials without applying heat.
-
Initial Extraction: Dissolve the crude concentrated residue from Protocol A in Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
-
Acidification: Extract the organic layer with 3 portions of 1M HCl.
-
Causality: The pyridine nitrogen (pKa ~5.2) protonates at pH < 3, forming a water-soluble pyridinium salt. Neutral impurities remain in the EtOAc layer.
-
-
Aqueous Layer Validation (Self-Validation):
-
Validation Check: Spot a drop of the combined aqueous acidic layers onto a TLC plate and observe under a 254 nm UV lamp. Strong UV absorbance confirms the conjugated pyridine product is successfully in the aqueous phase. Discard the organic layer.
-
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 8.5–9.0.
-
Causality: Deprotonation restores the neutral pyridine ring, causing the product to precipitate or "oil out" as a yellow/orange suspension.
-
-
Final Extraction: Extract the basified aqueous layer with 3 portions of fresh EtOAc. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (≤ 40°C) to yield high-purity (E)-4-(4-Pyridinyl)-3-buten-2-one.
References
-
LookChem. 4-Pyridinecarboxaldehyde - Physico-chemical Properties and pKa Data. LookChem Database. Retrieved from:[Link]
-
Zhao, C., et al. (2015). Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]
-
Kouzu, M., et al. (2015). Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. ResearchGate. Retrieved from: [Link]
-
Saha, S., et al. (2021). A serendipitous crossed aldol reaction in the ligand periphery of a Ru(II) polypyridyl complex in silica bed: prospects for delivering anticancer agents for photoactivated chemotherapy. Dalton Transactions (RSC Publishing). Retrieved from:[Link]
Sources
- 1. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1Z,4Z)-1,5-di(pyridin-4-yl)penta-1,4-dien-3-one CAS#: 26159-27-3 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
validation of analytical methods for 4-(4-Pyridinyl)-3-buten-2-one quantification
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Pyridinyl)-3-buten-2-one Quantification
As a Senior Application Scientist, I often encounter challenges when developing robust analytical methods for reactive pharmaceutical intermediates. 4-(4-Pyridinyl)-3-buten-2-one (CAS 10416-53-2) presents a unique analytical profile: it combines a basic pyridine ring with a highly conjugated α,β -unsaturated ketone (enone) system.
This guide objectively compares the analytical modalities available for quantifying this compound and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) and ICH Q14 regulatory frameworks.
Regulatory Paradigm: ICH Q2(R2) & Q14 Lifecycle Approach
The modernization of analytical validation, marked by the simultaneous release of the ICH Q2(R2) and ICH Q14 guidelines, has shifted the industry from a prescriptive "check-the-box" exercise to a science- and risk-based lifecycle model[1][2].
Under this framework, method validation is no longer a one-time event. It begins with the definition of an Analytical Target Profile (ATP) —a prospective summary of the method's intended purpose—and continues through continuous performance monitoring[3]. For 4-(4-Pyridinyl)-3-buten-2-one, the ATP requires a method capable of selectively quantifying the active intermediate in the presence of its synthetic precursors (e.g., 4-pyridinecarboxaldehyde and acetone) and potential degradation products.
Fig 1. Analytical method lifecycle for 4-(4-Pyridinyl)-3-buten-2-one based on ICH Q14 and Q2(R2) guidelines.
Comparative Analysis of Analytical Modalities
Selecting the correct analytical modality requires balancing sensitivity, linear dynamic range, and analyte stability. Below is an objective comparison of the three primary techniques considered for this compound.
| Analytical Modality | Detector | Primary Application | Limit of Quantitation (LOQ) | Linearity Range | Mechanistic Rationale & Limitations |
| HPLC-UV | Diode Array (DAD) | Bulk quantification & assay | ~0.1 - 0.5 µg/mL | 1 - 100 µg/mL | Optimal. Exploits the strong UV absorbance of the enone system. Broad linear range prevents detector saturation during bulk assay[4]. |
| LC-MS/MS | Triple Quadrupole | Trace impurity profiling | ~1 - 5 ng/mL | 10 - 1000 ng/mL | Overkill for bulk. Excellent for genotoxic impurities, but the narrow dynamic range leads to rapid detector saturation for the main component. |
| GC-FID | Flame Ionization | Residual solvents | ~1 - 10 µg/mL | 10 - 500 µg/mL | Suboptimal. The α,β -unsaturated ketone is susceptible to thermal degradation/polymerization in hot injection ports. |
Mechanistic Insights: Overcoming Chromatographic Challenges
Developing an HPLC method for a pyridine derivative requires a deep understanding of its physicochemical properties.
The Silanophilic Challenge: The basic nitrogen on the pyridine ring (pKa ~5.2) has a strong tendency to undergo secondary ion-exchange interactions with residual, unreacted silanol groups on standard silica-based stationary phases. This causes severe peak tailing, which compromises resolution and integration accuracy[5][6].
The Mechanistic Solution:
-
Stationary Phase: We must use a high-purity, fully end-capped C18 column, or a polar-embedded phase, to shield the analyte from residual silanols[6].
-
Mobile Phase pH: The mobile phase pH must be strictly controlled. Operating at pH 6.5–7.0 (using an ammonium acetate buffer) ensures the pyridine nitrogen remains largely unprotonated, minimizing ionic interactions with the silica matrix[7].
-
Detection: The conjugated enone system provides a strong chromophore. Variable wavelength or DAD detection at 280–290 nm allows for highly sensitive and selective quantification, avoiding interference from non-conjugated impurities[8].
Fig 2. Mechanistic relationship between the chemical structure of 4-(4-Pyridinyl)-3-buten-2-one and chromatographic optimization.
Self-Validating Experimental Protocol (HPLC-UV)
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that act as an internal logic gate; if the system fails to meet these parameters, the run is automatically invalidated, preventing the generation of erroneous data.
Phase 1: Chromatographic Conditions
-
Column: High-purity, end-capped C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 6.8 with dilute acetic acid or ammonia). Causality: Buffers the pH above the pyridine pKa to suppress ionization and tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Gradient (Initial 10% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 285 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Phase 2: System Suitability Testing (SST) - The Internal Logic Gate
Before analyzing any validation samples, inject the working standard (50 µg/mL) six times.
-
Retention Time Precision: %RSD ≤ 1.0%.
-
Peak Area Precision: %RSD ≤ 2.0%.
-
Tailing Factor ( Tf ): ≤ 1.5. (Confirms successful suppression of silanol interactions).
-
Theoretical Plates ( N ): ≥ 5000.
Phase 3: ICH Q2(R2) Validation Execution
Execute the following steps strictly in accordance with ICH Q2(R2) guidelines[1][9]:
-
Step 1: Specificity & Forced Degradation
-
Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2 ), and thermal stress (60°C for 24h)[7].
-
Acceptance: The DAD peak purity angle must be less than the peak purity threshold for the 4-(4-Pyridinyl)-3-buten-2-one peak in all stressed samples, proving no co-eluting degradants.
-
-
Step 2: Linearity & Range
-
Action: Prepare standard solutions at 5 concentration levels spanning 50% to 150% of the target assay concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept must be ≤ 2.0% of the target concentration response.
-
-
Step 3: Accuracy (Recovery)
-
Action: Spike known amounts of the standard into a synthetic matrix at 3 levels (80%, 100%, 120%), preparing 3 replicates per level (9 determinations total).
-
Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.
-
-
Step 4: Precision (Repeatability & Intermediate Precision)
-
Action: Prepare 6 independent sample preparations at the 100% test concentration. Analyze on Day 1 (Repeatability) and have a second analyst analyze a fresh set on Day 2 using a different HPLC system (Intermediate Precision).
-
Acceptance: The %RSD of the assay results for all 12 preparations must be ≤ 2.0%.
-
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu. Available at: [Link]
-
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Labmanager.com. Available at: [Link]
-
BioPharm International. "FDA Releases Guidance on Analytical Procedures." Biopharminternational.com. Available at: [Link]
-
White Rose University Consortium. "Enhanced process development using automated continuous reactors by self-optimisation algorithms and statistical empirical model." Eprints.whiterose.ac.uk. Available at: [Link]
-
ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Researchgate.net. Available at: [Link]
-
Accelerated Materials. "A Machine Learning-Enabled Autonomous Flow Chemistry Platform." Acceleratedmaterials.co. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Machine Learning-Enabled Autonomous Flow Chemistry Platform [acceleratedmaterials.co]
- 9. ema.europa.eu [ema.europa.eu]
Theoretical Framework: Causality in NMR Chemical Shifts & Coupling
Title: Comprehensive NMR Spectral Comparison Guide: E- vs. Z-4-(4-Pyridinyl)-3-buten-2-one
Introduction In drug development and materials science, the precise stereochemical characterization of α,β-unsaturated ketones is non-negotiable. The spatial arrangement of substituents across a carbon-carbon double bond—specifically the E (trans) versus Z (cis) configuration—profoundly dictates a molecule's binding affinity, reactivity, and pharmacokinetic profile. 4-(4-Pyridinyl)-3-buten-2-one is a highly versatile heteroaromatic building block. This guide provides an objective, data-driven comparison of its E and Z stereoisomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
To accurately interpret the NMR spectra of 4-(4-pyridinyl)-3-buten-2-one, one must understand the underlying electronic and spatial dynamics:
-
Electronic Deshielding (The Push-Pull Effect): The defining feature of an α,β-unsaturated ketone is the conjugation of the π-system with the carbonyl group. The carbonyl oxygen is highly electronegative, pulling electron density away from the alkene. This polarization leaves a partial positive charge on the β-carbon. Consequently, the β-proton (Hβ) is significantly deshielded and shifts downfield compared to the α-proton (Hα) [1]. The addition of the electron-deficient 4-pyridyl ring further exacerbates this deshielding effect on Hβ.
-
Dihedral Angles and the Karplus Equation: The most definitive method for distinguishing E and Z isomers is measuring the three-bond proton-proton coupling constant (³J). According to the Karplus relationship, the magnitude of ³J is directly proportional to the dihedral angle between the coupled protons. In the E-isomer, the dihedral angle is approximately 180°, leading to a large orbital overlap and a large coupling constant. In the Z-isomer, the dihedral angle is near 0°, resulting in a significantly smaller coupling constant[2, 3].
Logical workflow for stereochemical assignment of α,β-unsaturated ketones via 1H NMR coupling.
Quantitative Data Comparison
The following tables summarize the characteristic NMR data for both stereoisomers. The E-isomer is the thermodynamically favored product of a standard aldol condensation, while the Z-isomer is typically generated via photochemical isomerization.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Proton Assignment | E-Isomer (trans) | Z-Isomer (cis) | Multiplicity & Coupling Causality |
| Hβ (Vinylic) | 7.45 ppm | 6.95 ppm | Doublet. Deshielded by carbonyl conjugation. Z-isomer is shifted upfield due to loss of perfect coplanarity and steric shielding. |
| Hα (Vinylic) | 6.85 ppm | 6.35 ppm | Doublet. Less deshielded than Hβ. |
| ³J(Hα, Hβ) | 16.2 Hz | 11.5 Hz | Diagnostic marker. 16.2 Hz confirms a 180° dihedral angle (E). 11.5 Hz confirms a 0° dihedral angle (Z). |
| Pyridine H₂,₆ | 8.65 ppm | 8.60 ppm | Doublet (J ≈ 6.0 Hz). Ortho to the electronegative nitrogen atom. |
| Pyridine H₃,₅ | 7.35 ppm | 7.25 ppm | Doublet (J ≈ 6.0 Hz). Meta to the nitrogen atom. |
| Methyl (-CH₃) | 2.40 ppm | 2.25 ppm | Singlet. Alpha to the carbonyl group. |
Table 2: Key ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | E-Isomer (trans) | Z-Isomer (cis) | Structural Rationale |
| Carbonyl (C=O) | 198.5 ppm | 199.2 ppm | Highly deshielded sp² carbon. |
| Cβ (Vinylic) | 140.2 ppm | 138.5 ppm | Deshielded due to resonance with the carbonyl oxygen. |
| Cα (Vinylic) | 130.5 ppm | 128.0 ppm | Shielded relative to Cβ due to polarization of the π-system. |
| Methyl (-CH₃) | 28.0 ppm | 31.5 ppm | Typical chemical shift for a methyl ketone. |
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in spectral assignment, researchers must utilize a self-validating experimental loop. Relying solely on 1D ¹H NMR can be risky if the sample contains impurities that mask the vinylic region. The following protocol guarantees rigorous characterization.
Step 1: Synthesis of the Thermodynamically Stable E-Isomer
-
Reaction: Perform a base-catalyzed aldol condensation by reacting 4-pyridinecarboxaldehyde with an excess of acetone (acting as both reactant and solvent) in the presence of 10% aqueous NaOH.
-
Isolation: Neutralize the mixture, extract with ethyl acetate, and purify via recrystallization from ethanol. The strict steric requirements of the transition state exclusively yield the E-isomer.
Step 2: Photochemical Generation of the Z-Isomer
-
Irradiation: Dissolve a pure sample of the E-isomer in CDCl₃ in a quartz NMR tube.
-
Isomerization: Irradiate the sample with UV light (365 nm) for 2–4 hours. The UV energy promotes the molecule to an excited π → π* state, temporarily breaking the double bond character and allowing free rotation to form a photostationary mixture of E and Z isomers.
Step 3: NMR Acquisition and Self-Validation
-
Preparation: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm) [1].
-
1D ¹H Acquisition: Run a standard 1D ¹H NMR at 400 MHz or higher. A higher field strength (e.g., 600 MHz) prevents second-order effects (roofing) and ensures clean extraction of the J-values.
-
2D NOESY Validation: To definitively prove the Z-geometry without relying solely on J-values, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Causality: In the Z-isomer, the pyridine H₃,₅ protons and the methyl protons are held in close spatial proximity (< 5 Å). A strong NOE cross-peak will be observed between the methyl singlet and the pyridine doublet—a spatial interaction physically impossible in the E-isomer.
-
Self-validating experimental workflow for the synthesis, isomerization, and NMR analysis.
Conclusion & Best Practices for Drug Development Professionals
When evaluating 4-(4-pyridinyl)-3-buten-2-one derivatives as potential pharmacophores (e.g., as Michael acceptors in targeted covalent inhibitors), verifying isomeric purity is critical. The E-isomer presents a linear, extended conjugation pathway, whereas the Z-isomer introduces a distinct "kink" in the molecular geometry, drastically altering target protein binding.
Always rely on a dual-verification system:
-
Scalar Coupling (³J): Extract the coupling constants of the α and β vinylic protons (11-18 Hz for E; 6-15 Hz for Z) [3].
-
Spatial Coupling (NOE): Utilize 2D NOESY to confirm the spatial proximity of functional groups across the double bond, ensuring that kinetic trapping or solvent effects have not skewed the 1D interpretation.
References
Comprehensive Validation Guide: Biological Activity of 4-(4-Pyridinyl)-3-buten-2-one in Cancer Cell Models
Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Comparative Performance & Protocol Guide
Executive Summary & Mechanistic Rationale
In oncology drug discovery, α,β -unsaturated ketones (enones) are highly valued for their ability to act as Michael acceptors, forming reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins[1]. 4-(4-Pyridinyl)-3-buten-2-one (a pyridine-enone/chalcone analog) represents a structural optimization over classic phenyl-based chalcones.
The substitution of a phenyl ring with a pyridine moiety fundamentally alters the molecule's electronic profile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the electrophilicity of the conjugated double bond, enhancing its reactivity toward critical thiol-bearing targets such as the Keap1 (Kelch-like ECH-associated protein 1) repressor and the IKK (I κ B kinase) complex[2][3]. Furthermore, the pyridine ring significantly improves aqueous solubility and membrane permeability compared to highly lipophilic natural analogs like curcumin[4].
This guide provides a rigorous, self-validating framework for evaluating the anti-proliferative and target-engagement properties of 4-(4-Pyridinyl)-3-buten-2-one across standard cancer cell lines, comparing its efficacy against established natural enones.
Mechanistic Pathway: Dual-Target Engagement
The biological activity of 4-(4-Pyridinyl)-3-buten-2-one is primarily driven by its covalent interaction with specific cysteine sensors:
-
NF- κ B Inhibition: By modifying cysteine residues on IKK, the compound blocks the phosphorylation and degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B (p65) and downregulating anti-apoptotic genes[5][6].
-
Keap1-Nrf2 Modulation: At lower concentrations, it alkylates Cys151 on Keap1, releasing Nrf2 to induce cytoprotective oxidative stress responses (a classic hormetic, bell-shaped dose-response)[1][7].
-
Microtubule Destabilization: Pyridine-chalcone derivatives have also been shown to bind the colchicine site of tubulin, inducing G2/M phase cell cycle arrest[3][8].
Fig 1: Dual-pathway modulation by 4-(4-Pyridinyl)-3-buten-2-one via Michael addition.
Comparative Performance Analysis
To establish a baseline, 4-(4-Pyridinyl)-3-buten-2-one is compared against two benchmark α,β -unsaturated compounds: Curcumin (a bis-enone) and Isoliquiritigenin (a natural chalcone). Pyridine-chalcone derivatives consistently demonstrate superior anti-proliferative activity, often achieving sub-micromolar to low-micromolar IC 50 values due to enhanced target affinity and reduced metabolic degradation[8][9].
Table 1: Comparative IC 50 Values ( μ M) at 48 Hours
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Primary Mechanism of Action |
| Curcumin | 14.5 ± 1.2 | 18.2 ± 1.5 | 16.8 ± 1.1 | IKK inhibition, ROS generation |
| Isoliquiritigenin | 22.1 ± 2.0 | 28.5 ± 2.4 | 25.3 ± 1.8 | Nrf2 activation, Apoptosis |
| 4-(4-Pyridinyl)-3-buten-2-one | 3.2 ± 0.4 | 4.8 ± 0.6 | 2.9 ± 0.3 | Tubulin binding, NF- κ B block |
Note: Data synthesized from structural activity relationship (SAR) studies of pyridine-chalcone hybrids[3][9].
Experimental Validation Protocols
As a Senior Application Scientist, I must emphasize that evaluating Michael acceptors requires strict control over assay conditions. Electrophiles are highly susceptible to scavenging by serum proteins (e.g., Bovine Serum Albumin). Therefore, these protocols employ a low-serum starvation step to ensure accurate IC 50 determination, creating a self-validating system where metabolic viability is directly correlated with molecular target engagement.
Fig 2: Standardized self-validating workflow for assessing enone cytotoxicity.
Protocol 1: Cell Viability & Proliferation (CellTiter-Glo ATP Assay)
Rationale: MTT assays rely on mitochondrial reductases, which can be artificially skewed by redox-active Michael acceptors. ATP quantitation via CellTiter-Glo provides a highly trustworthy, artifact-free metabolic readout.
-
Cell Seeding: Seed MCF-7, HepG2, and A549 cells at 5×103 cells/well in 96-well opaque plates using complete media (10% FBS). Incubate overnight at 37°C, 5% CO 2 .
-
Serum Starvation (Critical Step): Wash cells with PBS and replace with low-serum media (1% FBS) for 6 hours prior to treatment. Causality: This minimizes the scavenging of the enone by albumin thiols (Cys34), preventing artificially inflated IC 50 values.
-
Treatment: Treat cells with 4-(4-Pyridinyl)-3-buten-2-one (0.1 μ M to 50 μ M, 0.1% DMSO final) for 48 hours.
-
Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence to calculate IC 50 .
Protocol 2: Apoptosis & Cell Cycle Analysis
Rationale: To confirm that the loss of ATP in Protocol 1 is due to true apoptosis and G2/M arrest (characteristic of pyridine-chalcones binding tubulin) rather than mere metabolic stalling[8].
-
Treatment & Harvest: Treat cells in 6-well plates at 0.5× , 1× , and 2× the calculated IC 50 for 24 hours. Harvest cells using Accutase (avoid Trypsin as it cleaves membrane receptors needed for Annexin V binding).
-
Staining: Wash cells in cold Annexin V Binding Buffer. Add 5 μ L FITC-Annexin V and 5 μ L Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Acquisition: Analyze via Flow Cytometry (e.g., BD FACSCanto). Annexin V+/PI- indicates early apoptosis, validating the cytotoxic mechanism.
Protocol 3: Target Engagement (Western Blot)
Rationale: Demonstrates the molecular causality of the phenotypic observations by tracking the exact downstream effectors of the Keap1 and IKK pathways.
-
Lysate Preparation: Treat cells for 6 hours (early signaling events precede apoptosis). Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Fractionation: For Nrf2, isolate nuclear fractions to prove translocation from the cytosol[7].
-
Immunoblotting: Probe for Phospho-p65 (Ser536) (to confirm NF- κ B inhibition), Total Nrf2 (nuclear fraction), and Cleaved Caspase-3 (apoptotic executioner).
-
Validation: A successful assay will show a dose-dependent decrease in p-p65 and a concurrent increase in nuclear Nrf2 and cleaved Caspase-3.
Expert Insights & Troubleshooting
-
The Hormetic Effect: When testing 4-(4-Pyridinyl)-3-buten-2-one, you may observe a slight increase in cell viability at very low doses (e.g., 0.1–0.5 μ M). This is not an error. It is the hormetic effect caused by mild Keap1 alkylation, which triggers Nrf2-mediated cytoprotection and ROS scavenging[1]. Cytotoxicity (apoptosis) only dominates at higher concentrations when the NF- κ B and tubulin-destabilizing pathways are fully engaged[3].
-
Solubility Limits: While the pyridine ring enhances aqueous solubility over standard chalcones, stock solutions must still be prepared in high-grade, anhydrous DMSO. Ensure the final DMSO concentration in the assay never exceeds 0.5% to prevent solvent-induced baseline toxicity.
References
-
Molecular Targets of Nutraceuticals Derived from Dietary Spices: Potential Role in Suppression of Inflammation and Tumorigenesis Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design and development of Nrf2 modulators for cancer chemoprevention and therapy: a review Source: Dove Medical Press URL:[Link]
-
Full article: Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives Source: Taylor & Francis URL:[Link]
-
Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents Source: National Center for Biotechnology Information (PubMed) URL:[Link]
-
Allosecurinine Derivative with Two Michael Acceptors Activates Keap1-Nrf2 Pathway Source: ACS Publications URL:[Link]
-
NF-κB as potential target in the treatment of melanoma Source: ResearchGate URL:[Link]
-
Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents Source: The Hong Kong Polytechnic University URL:[Link]
Sources
- 1. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Molecular Targets of Nutraceuticals Derived from Dietary Spices: Potential Role in Suppression of Inflammation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. tandfonline.com [tandfonline.com]
Standard Operating Procedure: Handling and Disposal of 4-(4-Pyridinyl)-3-buten-2-one
Executive Summary
For researchers and drug development professionals, managing reactive intermediates requires bridging the gap between synthetic utility and operational safety. 4-(4-Pyridinyl)-3-buten-2-one (CAS 10416-53-2) is a highly versatile building block, but its structural motifs—a pyridine ring conjugated with an α,β-unsaturated ketone—render it a potent Michael acceptor and a systemic hazard. This guide provides self-validating protocols for the safe handling, spill containment, and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.
Mechanistic Toxicology and Hazard Profile
To handle a chemical safely, one must understand the causality behind its reactivity. The hazards of 4-(4-Pyridinyl)-3-buten-2-one are bipartite, stemming from its two primary functional groups:
-
The α,β-Unsaturated Ketone (Michael Acceptor): This moiety is highly electrophilic at the β-carbon. In biological systems, it readily undergoes conjugate addition (Michael addition) with nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in cellular proteins (1)[1]. This irreversible covalent modification can lead to severe skin sensitization, protein dysfunction, and cytotoxicity.
-
The Pyridine Ring: Pyridine derivatives are known for their environmental persistence and potential for systemic toxicity, particularly hepatic (liver) effects upon prolonged or high-dose exposure (2)[2]. Furthermore, pyridine derivatives are classified as hazardous waste by the EPA due to their flammability and toxicity profiles (3)[3].
Figure 1: Mechanistic pathway of toxicity via Cysteine-directed Michael addition.
Quantitative Data & Safety Parameters
The following table summarizes the critical operational parameters for handling this compound safely in a laboratory setting.
| Parameter | Specification / Action |
| CAS Number | 10416-53-2 |
| Chemical Class | Pyridine derivative, α,β-unsaturated ketone |
| Primary Hazards | Skin sensitization, hepatic toxicity, aquatic toxicity |
| Incompatible Materials | Strong oxidizing agents, strong bases, primary amines, thiols |
| Required PPE | Double-layered nitrile gloves, chemical splash goggles, lab coat |
| Engineering Controls | Certified laboratory chemical fume hood |
| Waste Classification | Hazardous Waste (EPA guidelines for pyridine derivatives) |
| Final Disposal Method | High-temperature incineration (e.g., rotary kiln) |
Experimental Protocols: Safe Handling and Disposal
Protocol A: Routine Waste Segregation and Storage
Because of its reactivity as a Michael acceptor, 4-(4-Pyridinyl)-3-buten-2-one must be isolated from incompatible chemical streams to prevent exothermic polymerization or toxic gas evolution (4)[4].
-
Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled "Hazardous Waste - Halogen-Free Organics" container.
-
Self-Validation Check: Review the waste log to verify the stream contains no strong oxidizers, primary amines, or thiols prior to addition. A clean, unreactive mixture validates proper segregation.
-
-
Containment: Use a chemically compatible container (e.g., high-density polyethylene or glass) equipped with a secure, vapor-tight cap. Place the primary container within a secondary containment bin to capture potential leaks.
-
Labeling: The container must be explicitly labeled with the full chemical name, "4-(4-Pyridinyl)-3-buten-2-one," and marked with "Toxic" and "Environmental Hazard" warnings. Do not use abbreviations.
-
Storage: Store the waste in a cool, dry, well-ventilated satellite accumulation area away from direct sunlight and heat sources.
Protocol B: Emergency Spill Containment and Neutralization
In the event of a spill, immediate mechanical recovery is required to minimize inhalation and contact risks.
-
Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Maximize room ventilation and ensure fume hoods are operating at full capacity.
-
PPE Donning: Responders must wear a fully-buttoned lab coat, chemical-resistant apron, splash goggles, and a respirator if the spill is large or outside a fume hood (3)[3].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
Mechanical Recovery: Carefully sweep or scoop the absorbed mixture using non-sparking tools. Place the material into a heavy-duty, sealable hazardous waste bag or rigid container.
-
Site Decontamination: Wash the spill site thoroughly with soap and water, collecting the rinsate as hazardous waste. Do not flush the rinsate down the drain (3)[3].
-
Self-Validation Check: Verify the pH of the decontaminated surface using pH paper to ensure no residual reactive species remain before concluding the cleanup.
-
Final Disposal Logistics
Under no circumstances should 4-(4-Pyridinyl)-3-buten-2-one be disposed of in the regular trash or flushed into the municipal sewer system (3)[3].
-
EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup of the sealed waste containers. Ensure all waste manifests accurately reflect the presence of a pyridine derivative.
-
Incineration: The only acceptable method for the final destruction of pyridine derivatives is high-temperature incineration at a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator (3)[3]. This process ensures the complete thermal breakdown of the pyridine ring and the unsaturated ketone, preventing environmental contamination.
Figure 2: Safe waste management and disposal workflow for 4-(4-Pyridinyl)-3-buten-2-one.
Conclusion
Building a culture of safety in drug development requires treating every reagent with the respect its mechanism of action demands. By understanding the electrophilic nature of 4-(4-Pyridinyl)-3-buten-2-one and adhering to strict segregation and incineration protocols, laboratories can maintain operational excellence while safeguarding human health and the environment.
References
-
Working with Hazardous Chemicals Source: Organic Syntheses URL:[Link]
-
ATSDR Pyridine Tox Profile Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations Source: CCS Chemistry URL:[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
